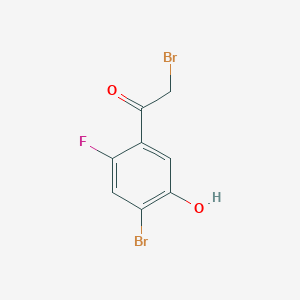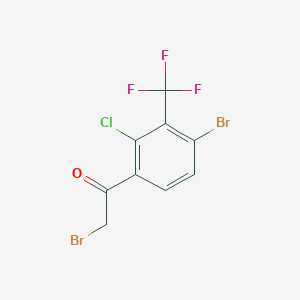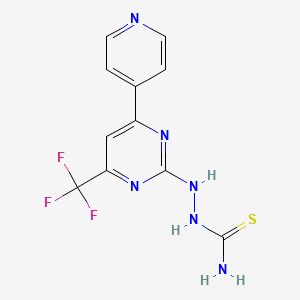
6-Ethyl-2-propyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-propyl-4-quinolinol is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Méthodes De Préparation
The synthesis of 6-Ethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are designed to be more environmentally friendly and sustainable.
Analyse Des Réactions Chimiques
6-Ethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce various hydroquinoline derivatives .
Applications De Recherche Scientifique
6-Ethyl-2-propyl-4-quinolinol has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to form covalent adducts with protein thiols, leading to the modulation of various cellular processes . This interaction can induce the expression of stress-related genes, contributing to its cytotoxic and cytostatic effects against certain cancer cells .
Comparaison Avec Des Composés Similaires
6-Ethyl-2-propyl-4-quinolinol can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its substantial biological activities and different synthesis techniques.
4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
The uniqueness of this compound lies in its specific substituents (ethyl and propyl groups) at the 6 and 2 positions, respectively, which confer distinct chemical properties and biological activities compared to other quinoline derivatives .
Propriétés
Numéro CAS |
1070879-88-7 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
6-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-5-11-9-14(16)12-8-10(4-2)6-7-13(12)15-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
SKKXVGBBZMLZIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


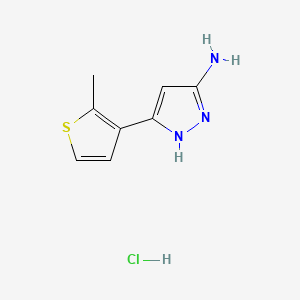
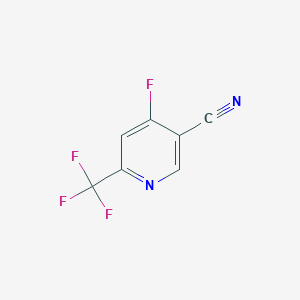
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
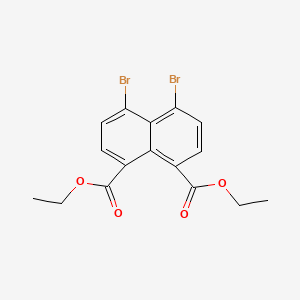



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
